REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6](F)=[C:7]([C:9](=O)[CH3:10])[CH:8]=1)#[N:2].Cl.[OH:14][NH2:15].[OH-].[Na+]>CO.CN(C=O)C.[Cl-].[Na+].O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:14][N:15]=[C:9]([CH3:10])[C:7]=2[CH:8]=1)#[N:2] |f:1.2,3.4,7.8.9|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(C1)C(C)=O)F
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
Cl.ON
|
Name
|
|
Quantity
|
129 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a solid product
|
Type
|
TEMPERATURE
|
Details
|
After 0.5 h the reaction mixture was warmed to room temperature for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a residue
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
via flash column chromatography (15×150 mm column; gradient elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 5:65:30 to 10:60:30 300 mL each)
|
Type
|
CUSTOM
|
Details
|
afforded of a solid
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=CC2=C(C(=NO2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |